molecular formula C16H25NO6 B5163961 N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate

N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate

Cat. No. B5163961
M. Wt: 327.37 g/mol
InChI Key: YXXAETIRULSKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained interest in recent years due to its potential applications in scientific research. This compound belongs to the family of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate involves the activation of the CB1 receptor, which is located in the central nervous system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate include altered neuronal activity, changes in synaptic plasticity, and the release of neurotransmitters such as dopamine and serotonin. These effects are similar to those observed with other synthetic cannabinoids and can lead to a range of psychoactive effects such as euphoria, relaxation, and altered perception.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate in lab experiments is its high affinity for the CB1 receptor, which allows for the study of the endocannabinoid system and its interactions with synthetic cannabinoids. However, one limitation is the potential for psychoactive effects, which can interfere with experimental results.

Future Directions

For the study of N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate include the investigation of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more selective synthetic cannabinoids that target specific receptors within the endocannabinoid system may lead to new insights into the role of this system in various physiological processes.

Synthesis Methods

The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate involves the reaction of 4-(4-bromobutyl)-1H-indazole-3-carboxylic acid with 2-(2-ethoxyphenoxy)ethylamine in the presence of a base and a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate.

Scientific Research Applications

N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate has been used in scientific research to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate has also been used to study the effects of synthetic cannabinoids on neuronal activity and synaptic plasticity.

properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-3-5-10-15-11-12-17-14-9-7-6-8-13(14)16-4-2;3-1(4)2(5)6/h6-9,15H,3-5,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXAETIRULSKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=CC=C1OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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